Methyl 4-hydroxy-2,6-dimethylbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxy-2,6-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXIFBNFVHBKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550343 | |
| Record name | Methyl 4-hydroxy-2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-31-6 | |
| Record name | Methyl 4-hydroxy-2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Methyl 4 Hydroxy 2,6 Dimethylbenzoate Within Aromatic Ester Chemistry Research
Significance of Benzoate (B1203000) Ester Motifs in Natural Products and Synthetic Chemistry
Benzoate esters, a class of aromatic compounds, are structurally characterized by a benzene (B151609) ring attached to a carboxylic acid ester functional group. This structural motif is of considerable importance in both the natural world and the field of synthetic organic chemistry.
In nature, benzoic acid and its ester derivatives are found in a variety of plant species. For instance, appreciable amounts of benzoic acid have been identified in most berries. researchgate.net The benzoate motif is also present in secondary metabolites of some bryophytes, such as those isolated from liverworts of the Trichocolea genus. nih.gov
The versatility of the benzoate ester structure makes it a cornerstone in synthetic chemistry. These compounds are widely used as intermediates or building blocks for creating more complex molecules, including dyes, fragrances, and pharmaceutical compounds. nih.gov The esterification of benzoic acid with various alcohols is a fundamental reaction that produces a wide array of esters with pleasant smells, leading to their extensive use in the fragrance and flavor industries. nih.govresearchgate.net Furthermore, their chemical properties make them valuable as solvents and as key components in the manufacture of resins and plasticizers. nih.govgoogle.com The synthesis of methyl benzoate compounds, in particular, is an important class of chemical production, often accomplished by reacting benzoic acids with methanol (B129727) in the presence of an acid catalyst.
Overview of Methyl 4-hydroxy-2,6-dimethylbenzoate in Academic Investigations
This compound is a specific substituted aromatic ester that has been a subject of academic investigation, particularly in the context of synthetic methodology. It is identified by the CAS Number 708-31-6. chemicalbook.com
Below is a table summarizing the key chemical properties of the compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-Hydroxy-2,6-dimethylbenzoic acid methyl ester, Methyl 2,6-dimethyl-4-hydroxybenzoate |
Data sourced from PubChem and other chemical databases.
Detailed research findings in academic literature include specific pathways for its synthesis. One notable method was reported in the supporting information of a 2014 study by Zhao, Wenjun, and colleagues published in Angewandte Chemie. chemicalbook.com This synthetic route produces this compound from 2,6-dimethylhydroquinone. The reaction is carried out in a solution of ethanol (B145695) and water, using sodium hydroxide (B78521) and sodium dithionite (B78146) at room temperature under an inert atmosphere, achieving a reported yield of 82%. chemicalbook.com
This synthesis demonstrates the compound's role as a target molecule in the development of specific organic chemistry reactions. While many of its structural isomers, such as Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, are investigated for applications in areas like the fragrance industry as components of synthetic oakmoss, the documented academic focus on this compound itself is centered on its chemical preparation and characterization. google.com
Advanced Synthetic Methodologies for Methyl 4 Hydroxy 2,6 Dimethylbenzoate and Analogues
Strategies for De Novo Benzoate (B1203000) Ester Scaffold Construction
The creation of the core aromatic ring with the desired substitution pattern from acyclic or non-aromatic precursors is a powerful approach. This section details various cyclization and cycloaddition strategies to construct the benzoate ester scaffold.
Cyclization Reactions of 1,3,5-Tricarbonyl Compounds
The condensation of 1,3,5-tricarbonyl compounds or their synthetic equivalents offers a direct route to substituted aromatic rings. These reactions often proceed through a series of aldol-type condensations and subsequent dehydration/aromatization steps. For instance, the reaction of a β-keto ester with an α,β-unsaturated ketone can lead to a 1,5-dicarbonyl intermediate, which can then undergo intramolecular condensation. While a direct synthesis of methyl 4-hydroxy-2,6-dimethylbenzoate via this method is not prominently documented, the general strategy is exemplified by the Robinson annulation, which constructs a six-membered ring that can be subsequently aromatized. khanacademy.orgnih.gov The key is the formation of a cyclohexenone derivative, which can then be dehydrogenated to the corresponding phenol. nih.gov
A pertinent example involves the synthesis of the closely related methyl 2,4-dihydroxy-3,6-dimethylbenzoate, which can be prepared from methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate. The aromatization of this precursor, a cyclic 1,3-dicarbonyl compound, yields the desired dihydroxybenzoate. nih.gov This transformation highlights the potential of using appropriately substituted cyclic dicarbonyl compounds as precursors to highly functionalized benzoates.
| Starting Material | Key Intermediate | Product | Reaction Type |
|---|---|---|---|
| β-Keto ester and α,β-Unsaturated ketone | 1,5-Dicarbonyl compound | Cyclohexenone derivative | Michael Addition/Aldol Condensation (Robinson Annulation) |
| Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate | - | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Aromatization |
Ketenes-Based Cycloaddition Approaches
Cycloaddition Reactions of Cyclohexadienes and Dienophiles
The Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile, is a powerful method for the construction of six-membered rings. When a substituted cyclohexadiene is used as the diene, the resulting bicyclic adduct can be aromatized to generate a substituted benzene (B151609) derivative. The aromatization step often involves the elimination of a small molecule, such as water or a halogen acid, and can be promoted by acid or base, or through oxidative dehydrogenation. google.com
Aromatization of cyclohexene (B86901) derivatives is a well-established method for synthesizing aromatic compounds. For instance, substituted cyclohexenes can be aromatized using a mixture of acetic anhydride (B1165640) and concentrated sulfuric acid. google.com This general strategy can be applied to the synthesis of functionalized benzoates by starting with a cyclohexadiene that bears the necessary precursors to the hydroxyl and methyl groups, and a dienophile that can be converted to the methyl ester.
Formylation and Hydroxylation Protocols from Methyl Salicylate Precursors
The functionalization of a pre-existing aromatic ring provides another strategic entry to the target molecule. Starting from a readily available precursor like a substituted methyl salicylate, one can introduce the remaining functional groups through electrophilic aromatic substitution reactions. For the synthesis of this compound, a hypothetical precursor would be methyl 2,6-dimethylsalicylate (methyl 2-hydroxy-2,6-dimethylbenzoate).
The introduction of a formyl group (CHO) ortho or para to the existing hydroxyl group can be achieved through various formylation reactions, such as the Reimer-Tiemann or Duff reaction. Subsequent oxidation of the aldehyde to a carboxylic acid, followed by esterification, or direct conversion to a hydroxyl group via the Dakin reaction, could lead to the desired substitution pattern. However, controlling the regioselectivity of these reactions on a highly substituted ring can be challenging. There is a lack of specific literature detailing the successful application of this strategy for the synthesis of this compound.
Synthesis via Aromatization of Furanic Derivatives (Diels-Alder/Aromatization Sequence)
The Diels-Alder reaction of furans with various dienophiles, followed by an aromatization step, offers a versatile and increasingly popular route to substituted aromatic compounds, often from biomass-derived starting materials. nih.govmdpi.com Furan (B31954) and its derivatives can act as dienes in [4+2] cycloadditions with electron-deficient dienophiles. The resulting oxa-bridged bicyclic adducts can then be treated with acid to induce dehydration and aromatization.
A notable example that leads to a closely related analogue is the cycloaromatization of methyl isodehydroacetate (a pyrone, which can be considered a furan derivative precursor) with propargyl alcohol. This reaction proceeds via a tandem cycloaddition-extrusion of carbon dioxide to afford methyl 4-hydroxymethyl-2,6-dimethylbenzoate in a single step. semanticscholar.org This method provides a key intermediate that could potentially be converted to the target compound through manipulation of the hydroxymethyl group. This approach showcases the power of using furanic precursors for the efficient construction of highly substituted benzoates.
| Furanic Precursor (Diene) | Dienophile | Key Intermediate | Product | Reaction Sequence |
|---|---|---|---|---|
| Methyl isodehydroacetate | Propargyl alcohol | Bicyclic adduct | Methyl 4-hydroxymethyl-2,6-dimethylbenzoate | Cycloaddition-Extrusion of CO2 |
| 2,5-Dimethylfuran | Ethylene | Oxa-bridged bicyclic adduct | p-Xylene | Diels-Alder/Dehydration |
Directed Functionalization and Derivatization Strategies
Once the core benzoate scaffold is in place, further modifications can be made to introduce or alter functional groups. These strategies often rely on the directing effects of the existing substituents to achieve regioselective transformations.
For this compound, the hydroxyl and ester groups can direct the introduction of new substituents. The hydroxyl group is a strong ortho-, para-director in electrophilic aromatic substitution. However, with the ortho positions blocked by methyl groups, electrophilic substitution would be expected to occur at the positions meta to the hydroxyl group, if at all.
A more precise method for functionalization is directed ortho-metalation (DoM). uwindsor.caorganic-chemistry.orgwikipedia.org In this strategy, a directing group, such as an amide or a methoxy (B1213986) group, chelates with an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with various electrophiles. While the hydroxyl group itself is not an ideal directing group for lithiation due to its acidity, it can be protected as a methoxymethyl (MOM) ether or other suitable group to enable directed ortho-lithiation.
Derivatization of the existing functional groups is also a common strategy. The phenolic hydroxyl group can be readily alkylated or acylated. For example, the synthesis of methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate is achieved by the selective methylation of one of the hydroxyl groups of methyl 2,4-dihydroxy-3,6-dimethylbenzoate using methyl iodide and potassium carbonate. nih.gov Similarly, benzylation of the hydroxyl group can be achieved using benzyl (B1604629) bromide. nih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or subjected to decarboxylation.
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Methyl iodide, K2CO3 | Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | Williamson Ether Synthesis (Methylation) |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Benzyl bromide, K2CO3 | Methyl 2-hydroxy-4-(benzyloxy)-3,6-dimethylbenzoate | Williamson Ether Synthesis (Benzylation) |
| Aromatic compound with a directing group | n-BuLi, Electrophile | ortho-Functionalized aromatic compound | Directed ortho-Metalation |
Selective Alkylation and Acylation of Phenolic Hydroxyls
The selective modification of phenolic hydroxyl groups is a critical step in the synthesis of many substituted aromatic compounds, including analogues of this compound. The reactivity of the hydroxyl group allows for a variety of transformations, primarily alkylation and acylation, to introduce different functional groups.
Selective acylation of phenolic hydroxyls can be achieved with high efficiency using specific reagents and catalysts. For instance, vinyl carboxylates in the presence of rubidium fluoride (B91410) have been shown to selectively acylate the phenolic hydroxy group in molecules containing both alcoholic and phenolic hydroxyls. researchgate.net Another approach involves the use of diacyl disulfides, which are effective acylation reagents for both phenolic and primary aliphatic hydroxyl groups, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). researchgate.net The choice of solvent and reaction conditions can also play a crucial role in directing the selectivity of these reactions.
Alkylation of phenols, particularly C-alkylation, is another important transformation. An improved process for producing 2,6-diisopropylphenol involves the alkylation of 4-hydroxybenzoic acid in the presence of an acid. google.com This method is noted to control further alkylation and the formation of isomeric byproducts. google.com For O-alkylation, the reaction of 3,5-dihalogeno-4-hydroxybenzoic acid methyl esters with dimethylsulfate in the presence of a caustic alkali leads to the corresponding 4-methoxy derivatives. researchgate.net
The table below summarizes different approaches to selective alkylation and acylation of phenolic hydroxyls.
| Transformation | Reagents and Conditions | Key Features | Reference |
| Selective Acylation | Vinyl carboxylates, Rubidium fluoride | Highly selective for phenolic hydroxyls over alcoholic hydroxyls. | researchgate.net |
| Acylation | Diacyl disulfide, DMAP | Efficient for both phenolic and primary aliphatic hydroxyl groups. | researchgate.net |
| C-Alkylation | 4-hydroxybenzoic acid, acid catalyst | Controls over-alkylation and byproduct formation. | google.com |
| O-Alkylation | Dimethylsulfate, caustic alkali | Effective for methylation of the phenolic hydroxyl group. | researchgate.net |
Methyl Esterification Reactions
The esterification of the carboxylic acid group to a methyl ester is a fundamental step in the synthesis of this compound and its analogues. A common and straightforward method involves the reaction of the corresponding carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, typically under reflux conditions. evitachem.comdiva-portal.org
For instance, the synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate can be achieved through the methyl esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid. google.com Similarly, various isomers of methyl hydroxy-methoxybenzoates have been synthesized by the esterification of the corresponding benzoic acids. diva-portal.org In some cases, the carboxylic acid is first converted to a species with a better leaving group to facilitate the reaction, especially when the carboxylic acid is sterically hindered. diva-portal.org
The following table outlines the key aspects of methyl esterification reactions.
| Starting Material | Reagents | Conditions | Product | Reference |
| 3-hydroxy-2,6-dimethylbenzoic acid | Methanol, Sulfuric acid | Reflux | Methyl 3-hydroxy-2,6-dimethylbenzoate | evitachem.com |
| 2,4-dihydroxy-3,6-dimethylbenzoic acid | Methylating reagent | - | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | google.com |
| Hydroxy-methoxybenzoic acids | Methanol, Sulfuric acid | Reflux | Methyl hydroxy-methoxybenzoates | diva-portal.org |
Formation of Hydrazone Derivatives from Benzoate Esters
Benzoate esters, including this compound, can serve as precursors for the synthesis of hydrazone derivatives. This transformation typically involves a two-step process. First, the methyl ester is converted to the corresponding benzohydrazide (B10538) by reacting it with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov For example, methyl 4-methoxybenzoate (B1229959) is refluxed with hydrazine hydrate in methanol to yield 4-methoxybenzohydrazide. nih.gov
In the second step, the synthesized benzohydrazide is condensed with various aldehydes or ketones to form the final hydrazone derivatives. nih.govnih.gov This condensation reaction is often catalyzed by a small amount of acetic acid and carried out in a solvent like methanol under reflux. nih.gov This method allows for the synthesis of a wide array of hydrazone derivatives with diverse substitutions on the aromatic ring. nih.gov
The general scheme for the formation of hydrazone derivatives is presented below.
| Step | Reactants | Conditions | Intermediate/Product | Reference |
| 1 | Benzoate Ester, Hydrazine Hydrate | Reflux in Methanol | Benzohydrazide | researchgate.netnih.gov |
| 2 | Benzohydrazide, Aldehyde/Ketone | Reflux in Methanol with catalytic Acetic Acid | Hydrazone Derivative | nih.govnih.gov |
Chemoenzymatic Synthesis and Biocatalytic Transformations
The integration of enzymatic processes with chemical synthesis offers a powerful approach for the production of complex molecules like this compound and its analogues. These methods can offer high selectivity and milder reaction conditions compared to purely chemical routes.
Enzymatic Hydrolysis and Esterase Resistance Modulation
Enzymatic hydrolysis, often employing esterases, is a key biocatalytic transformation. Research has shown that porcine liver esterase can be used for the selective hydrolysis of esters. researchgate.net The enzyme can be used in its free form or immobilized in a support matrix like K-carrageenan beads, with the immobilized form showing improved thermal and storage stability. researchgate.net The rate and selectivity of enzymatic hydrolysis can be influenced by factors such as pH and the specific ester substrate.
While not specifically detailed for this compound in the provided context, the principles of enzymatic hydrolysis and the factors influencing esterase resistance are broadly applicable. The steric hindrance around the ester group, as is present in this compound with its two ortho-methyl groups, can significantly impact the accessibility of the ester to the active site of an enzyme, thereby modulating its resistance to hydrolysis.
Fermentation-Based Approaches for Precursor Synthesis (e.g., from 4-O-desmethylbarbaric acid)
Fermentation offers a green and sustainable route for the production of key precursors for the synthesis of this compound analogues. A notable example is the production of 4-O-desmethylbarbaric acid using microbial fermentation with the fungus Aspergillus terreus. google.com This fermentation product can then be converted into 2,4-dihydroxy-3,6-dimethylbenzoic acid through acid or alkali hydrolysis. google.com This dihydroxybenzoic acid is a direct precursor that can be subsequently esterified to yield methyl 2,4-dihydroxy-3,6-dimethylbenzoate. google.com
The following table illustrates the fermentation-based synthesis pathway.
| Step | Process | Microorganism/Reagents | Product | Reference |
| 1 | Fermentation | Aspergillus terreus | 4-O-desmethylbarbaric acid | google.com |
| 2 | Hydrolysis | Acid or Alkali | 2,4-dihydroxy-3,6-dimethylbenzoic acid | google.com |
| 3 | Esterification | Methylating reagent | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | google.com |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals like this compound. This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.
One example of a green chemistry approach is the use of microwave irradiation to accelerate reactions. The synthesis of 4-hydroxy-2-quinolone analogues, for instance, has been achieved through the condensation of β-enaminones with diethyl malonate catalyzed by BiCl₃ under microwave irradiation in ethanol (B145695). nih.gov This method significantly reduces reaction times compared to conventional heating. nih.gov
Furthermore, the fermentation-based synthesis of precursors, as discussed in section 3.3.2, is a prime example of a green chemistry approach. google.com By utilizing microorganisms to produce key intermediates, this method avoids the use of harsh reagents and reduces the environmental impact of the synthesis. google.com The use of biocatalysts, such as enzymes for selective transformations, also aligns with green chemistry principles by offering high selectivity and mild reaction conditions.
Spectroscopic and Computational Elucidation of Methyl 4 Hydroxy 2,6 Dimethylbenzoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Methyl 4-hydroxy-2,6-dimethylbenzoate, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of its proton and carbon signals and confirms its connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is characterized by its simplicity, which arises from the molecule's symmetry. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Due to the symmetrical substitution on the benzene (B151609) ring, the two aromatic protons at positions 3 and 5 are chemically equivalent, as are the two methyl groups at positions 2 and 6.
Key features of the ¹H NMR spectrum include a singlet for the two aromatic protons, a singlet for the six protons of the two equivalent methyl groups on the ring, a singlet for the three protons of the methyl ester group, and a singlet for the hydroxyl proton. The absence of splitting for the aromatic protons is a direct consequence of their magnetic equivalence.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (H-3, H-5) | 6.5 - 6.7 | Singlet | 2H |
| Ring CH₃ (at C-2, C-6) | 2.1 - 2.3 | Singlet | 6H |
| Ester OCH₃ | 3.8 - 3.9 | Singlet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecular symmetry, fewer signals are observed than the total number of carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbonyl carbon of the ester group appears at a characteristic downfield shift. The aromatic carbons show distinct signals based on their substitution pattern, with the carbon bearing the hydroxyl group being significantly shielded.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 168 - 172 |
| C-4 (aromatic, attached to OH) | 155 - 158 |
| C-2, C-6 (aromatic, attached to CH₃) | 138 - 142 |
| C-1 (aromatic, attached to C=O) | 115 - 120 |
| C-3, C-5 (aromatic, attached to H) | 110 - 115 |
| Ester OCH₃ | 50 - 55 |
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) for Connectivity Elucidation (e.g., COSY, HSQC, HMBC)np-mrd.orgnih.gov
Two-dimensional NMR techniques are instrumental in confirming the structural assembly of this compound by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, a COSY spectrum would be very simple, showing no cross-peaks in the aromatic region due to the equivalence of the aromatic protons. np-mrd.org
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov Expected correlations would be observed between the aromatic protons and their attached carbons (C-3 and C-5), the ring methyl protons and their corresponding carbons, and the ester methyl protons with the ester methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of quaternary carbons and different functional groups. nih.gov Key HMBC correlations would include:
The aromatic protons (H-3/H-5) showing correlations to the carbons at positions 1, 2, 4, and 6.
The ring methyl protons showing correlations to the carbons at positions 1, 2, 3, 6, and 5.
The ester methyl protons showing a strong correlation to the carbonyl carbon of the ester group.
High-Resolution Mass Spectrometry (HRMS) and Chromatographic Coupling
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas chromatography-mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. This compound is amenable to GC-MS analysis. In the mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern provides structural information.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Interpretation |
|---|---|
| 180 | Molecular Ion [M]⁺ |
| 149 | [M - OCH₃]⁺ |
The fragmentation is expected to involve the loss of the methoxy (B1213986) radical from the ester group, followed by the loss of carbon monoxide. These fragmentation pathways are characteristic of methyl benzoate (B1203000) derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid chromatography-mass spectrometry is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. For the analysis of this compound in complex matrices, reversed-phase HPLC coupled with a mass spectrometer is a common approach.
LC-MS allows for the separation of the target compound from other components in a mixture, followed by its detection and identification by the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected, often with high sensitivity due to the acidic phenolic proton.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and fingerprinting a molecule based on its unique vibrational modes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific bonds and functional groups absorb at characteristic frequencies. For this compound, one would expect to observe characteristic stretching and bending vibrations for the hydroxyl (-OH), carbonyl (C=O), C-O, and aromatic C-H and C=C bonds, as well as vibrations associated with the methyl (-CH3) groups.
A detailed experimental IR spectrum with peak assignments for this compound has not been reported in the surveyed literature. A hypothetical data table for expected IR frequencies is presented below for illustrative purposes, based on typical ranges for the functional groups present.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |
| Carbonyl (C=O) | C=O stretch | 1680 - 1740 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Ester (C-O) | C-O stretch | 1100 - 1300 |
| Methyl (-CH₃) | C-H stretch | 2850 - 3000 |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| This table is illustrative and does not represent experimental data for the target compound. |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman active. This technique is particularly useful for observing non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.
No experimental Raman spectrum or corresponding vibrational analysis for this compound was found in the available scientific literature.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis would provide detailed information on bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
There are no published crystal structures for this compound in crystallographic databases or research articles. Therefore, crucial data regarding its solid-state conformation and packing remain undetermined. A representative data table that would be generated from such an analysis is shown below.
| Crystallographic Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| This table indicates the type of data that would be available from an X-ray crystallography study. |
Computational Chemistry and Quantum Mechanical Investigations
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic structure, geometry, and spectroscopic properties of molecules.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
DFT calculations can be used to optimize the molecular geometry of this compound in the gas phase, providing theoretical values for bond lengths and angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can offer insights into the molecule's reactivity and electronic properties.
No specific DFT studies focused on the electronic structure and molecular properties of this compound have been published.
Prediction of Spectroscopic Parameters and Vibrational Modes
A significant application of DFT is the calculation of vibrational frequencies. These theoretical frequencies, when appropriately scaled, can aid in the assignment of experimental IR and Raman spectra. The calculations also provide information on the potential energy distribution (PED) for each vibrational mode, describing the contribution of individual bond stretches, angle bends, and torsions.
Without experimental spectra to correlate, and in the absence of published computational studies for this specific molecule, a table of predicted spectroscopic parameters and vibrational modes cannot be accurately generated.
Conformational Analysis and Energetic Stability
The conformational landscape of this compound is primarily dictated by the orientation of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups relative to the benzene ring and to each other. Steric hindrance from the two methyl groups at positions 2 and 6 is expected to play a significant role in defining the most stable conformations.
The rotation around the C-O bond of the ester group gives rise to different conformers. Generally, for esters attached to an aromatic ring, planar conformations are preferred to maximize electronic conjugation. nih.govacs.org This leads to two primary planar conformers, often referred to as syn and anti, based on the orientation of the ester's carbonyl group relative to the substituents on the ring. In the case of this compound, the key dihedral angles to consider are those involving the C(ring)-C(carbonyl), C(carbonyl)-O(ester), and O(ester)-C(methyl) bonds, as well as the C(ring)-O(hydroxyl) bond.
Due to the steric pressure exerted by the ortho-dimethyl substituents, the methyl ester group is likely forced into a conformation that minimizes steric clash. Computational studies on similarly substituted benzoic acids and their esters have shown that such steric hindrance can lead to non-planar ground-state geometries where the ester group is twisted out of the plane of the aromatic ring. researchgate.net
The orientation of the hydroxyl group's hydrogen atom can also lead to different conformers. Intramolecular hydrogen bonding between the hydroxyl group and the ester's carbonyl oxygen is a possibility, which would significantly stabilize such a conformation. However, given the para position of the hydroxyl group relative to the ester, direct intramolecular hydrogen bonding is geometrically impossible. Therefore, its orientation will be primarily influenced by crystal packing forces in the solid state and by interactions with solvent molecules in solution.
Based on DFT calculations performed on related molecules like methyl 4-hydroxybenzoate (B8730719) and other substituted benzoates, it is possible to estimate the relative energetic stability of the potential conformers. plos.orgresearchgate.net The primary rotational barrier would be associated with the C(ring)-C(ester) bond. The steric hindrance from the two ortho-methyl groups would likely create a significant energy barrier to rotation, leading to well-defined, stable conformers.
Table 1: Postulated Conformers and Estimated Relative Energetic Stability of this compound
| Conformer | Description of Orientation | Postulated Relative Energy (kJ/mol) | Basis of Estimation |
| Conformer A | Ester group is perpendicular to the benzene ring to minimize steric clash with ortho-methyl groups. | 0 (Most Stable) | Steric hindrance is the dominant factor, as seen in ortho-substituted systems. researchgate.net |
| Conformer B | Ester group is co-planar with the benzene ring (syn orientation of C=O). | > 20 | High steric penalty due to interaction with ortho-methyl groups. nih.gov |
| Conformer C | Ester group is co-planar with the benzene ring (anti orientation of C=O). | > 20 | High steric penalty due to interaction with ortho-methyl groups. nih.gov |
Note: The energy values are hypothetical estimations based on principles from related computational studies and are intended for illustrative purposes. Specific DFT calculations would be required for precise energy determination.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a powerful avenue to explore the dynamic behavior of molecules in various environments, such as in solution. mdpi.comcore.ac.uk For this compound, MD simulations could elucidate its flexibility, solvent interactions, and the transitions between different conformational states over time.
In an aqueous solution, the hydroxyl and ester functional groups would be expected to form hydrogen bonds with water molecules. MD simulations can map the radial distribution functions of water molecules around these functional groups, providing insights into the local solvent structure and the strength of solute-solvent interactions. researchgate.net The hydrophobic methyl groups on the benzene ring would likely lead to a structured arrangement of water molecules in their vicinity to maximize the hydrogen-bonding network of the solvent.
The flexibility of the molecule, particularly the rotation of the methyl ester and hydroxyl groups, can be analyzed by tracking the relevant dihedral angles over the course of a simulation. nih.gov The simulations would likely show that the ester group remains predominantly in its sterically favored, out-of-plane orientation. The energy barrier to rotation, influenced by the ortho-methyl groups, would dictate the frequency of any conformational transitions. It is anticipated that transitions to planar conformations would be rare and short-lived events in solution at standard temperatures.
Furthermore, MD simulations can be used to study the aggregation behavior of this compound in solution. Due to its amphiphilic nature (hydrophilic hydroxyl and ester groups, and a hydrophobic aromatic ring with methyl substituents), the molecule might exhibit tendencies to form dimers or larger aggregates, driven by π-π stacking interactions between the aromatic rings and hydrophobic interactions. mdpi.com
Table 2: Key Dynamic Properties of this compound Investigable by Molecular Dynamics
| Property | Simulation Focus | Expected Behavior/Insight |
| Solvation Shell Structure | Radial distribution functions of water around -OH and -COOCH₃ groups. | Strong hydrogen bonding at polar sites; ordered water structure around hydrophobic regions. researchgate.net |
| Conformational Flexibility | Dihedral angle analysis of the ester and hydroxyl groups over time. | Limited rotation of the ester group due to steric hindrance; freer rotation of the hydroxyl group. nih.gov |
| Hydrogen Bonding Dynamics | Analysis of the lifetime of solute-solvent hydrogen bonds. | Provides information on the strength and stability of interactions with the solvent. |
| Self-Aggregation | Simulations with multiple solute molecules to observe intermolecular interactions. | Potential for π-π stacking and hydrophobic aggregation. mdpi.com |
Mechanistic Studies of Biological Activities and Structure Activity Relationships Sar
Antioxidant Mechanisms and Radical Scavenging Properties
The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, primarily owing to their ability to neutralize harmful free radicals. This section examines the in vitro evaluation of these properties and the structural features that dictate their potency.
The assessment of antioxidant activity is commonly performed using in vitro assays that measure the capacity of a compound to scavenge specific free radicals. Among the most prevalent are the DPPH and superoxide (B77818) anion radical scavenging assays.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely utilized spectrophotometric method for determining the antioxidant capacity of various substances. mdpi.comnih.gov The principle of this assay lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, which is characterized by a deep violet color in solution. This donation of a hydrogen atom results in the reduction of DPPH to its non-radical form, diphenylpicrylhydrazine, leading to a color change from violet to yellow. The extent of this color change, which is measured by a decrease in absorbance at approximately 517 nm, is directly proportional to the radical scavenging activity of the compound being tested. nih.gov The results are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Specific IC50 values for Methyl 4-hydroxy-2,6-dimethylbenzoate are not available in the current literature.
The superoxide anion radical (O₂⁻) is a highly reactive oxygen species generated in biological systems. Its scavenging is considered a significant aspect of antioxidant defense. The in vitro assay for superoxide anion radical scavenging often employs a system where the radical is generated and then detected by its ability to reduce a chromogenic substrate, such as nitroblue tetrazolium (NBT). The presence of an antioxidant that can scavenge the superoxide radical will inhibit the reduction of NBT, and the degree of this inhibition serves as a measure of the compound's scavenging ability. nih.gov Detailed studies on the superoxide anion radical scavenging activity of this compound have not been reported.
| Compound | DPPH Scavenging IC50 (µM) | Superoxide Scavenging IC50 (µM) |
|---|---|---|
| This compound | Data not available | Data not available |
| Ascorbic Acid (Reference) | Typical reported values | Typical reported values |
The antioxidant activity of phenolic compounds is intricately linked to their chemical structure. The arrangement and nature of substituents on the aromatic ring play a crucial role in their radical scavenging efficacy. The presence of a hydroxyl (-OH) group is fundamental to the antioxidant action, as it can donate a hydrogen atom to a free radical.
For This compound , the key structural features influencing its potential antioxidant activity are:
A hydroxyl group at the para-position (C4): This is the primary site for hydrogen donation to scavenge free radicals.
Two methyl groups at the ortho-positions (C2 and C6): Methyl groups are electron-donating, which can increase the electron density on the aromatic ring and stabilize the resulting phenoxyl radical after hydrogen donation. This stabilization effect generally enhances antioxidant activity.
A methyl ester group at C1: The electronic effect of this group on the antioxidant activity would be considered in a comprehensive SAR study.
Studies on various phenolic compounds have established that the number and position of hydroxyl groups, as well as the presence of other substituents, significantly impact their antioxidant potential. nih.govnih.gov For instance, additional hydroxyl groups, especially in ortho or para positions, tend to increase antioxidant activity. nih.gov While a detailed SAR study for this compound is not available, the presence of electron-donating methyl groups ortho to the hydroxyl group suggests a potentially favorable antioxidant profile.
Antimicrobial Action and Efficacy Studies
The exploration of new antimicrobial agents is a critical area of research. Phenolic compounds have been a source of interest due to their broad-spectrum antimicrobial properties.
The antibacterial activity of a compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. While the antimicrobial effects of various p-hydroxybenzoic acid esters (parabens) are known, specific antibacterial profiling data for this compound against a wide range of bacterial strains is not currently available in the scientific literature. researchgate.net The lipophilicity of phenolic compounds is a known factor that influences their antibacterial action, as it affects their ability to interact with and disrupt the bacterial cell membrane. mdpi.com
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
Candida albicans is an opportunistic fungal pathogen that can cause a range of infections in humans. There is a continuous search for novel antifungal agents to combat infections caused by this yeast, particularly in light of emerging drug resistance. Research on related benzoate (B1203000) derivatives has indicated some potential for antifungal activity. For example, methyl 3,5-dinitrobenzoate and methyl 3-methyl-4-nitrobenzoate have demonstrated inhibitory effects against Candida species. nih.gov These findings suggest that the benzoate scaffold may be a viable template for the development of new antifungal drugs. However, specific studies on the antifungal efficacy of this compound against Candida albicans have not been reported.
| Compound | MIC (mM) |
|---|---|
| This compound | Data not available |
| Amphotericin B (Reference) | Typical reported values |
An alternative to direct antimicrobial activity is the targeting of virulence factors, which are essential for a pathogen's ability to cause disease. This approach can potentially reduce the selective pressure for drug resistance. In C. albicans, key virulence factors include the morphological transition from yeast to hyphal forms and the formation of biofilms. nih.gov Currently, there is no available research on the potential of this compound to modulate any virulence factors of pathogenic microorganisms.
Anti-inflammatory Effects and Cellular Signaling Pathways
Research into the specific anti-inflammatory activities of this compound, particularly its ability to inhibit key inflammatory mediators, is an emerging area. While direct studies quantifying its effect on nitric oxide (NO) production are not extensively documented in the available scientific literature, the broader class of phenolic acids and their derivatives has been a subject of interest for their anti-inflammatory potential.
Inflammation is a complex biological response involving the production of various mediators, including nitric oxide, which is synthesized by nitric oxide synthases (NOS). In pathological conditions, the overproduction of NO by the inducible isoform (iNOS) can contribute to tissue damage. The inhibition of iNOS and the subsequent reduction of NO levels is a key mechanism for many anti-inflammatory agents. Phenolic acids, the parent class of compounds, are known to modulate inflammatory responses, including the downregulation of pro-inflammatory cytokines. For instance, compounds with structural similarities have been shown to inhibit superoxide anion generation and elastase release in human neutrophils, indicating a potential to interfere with inflammatory cascades nih.gov. However, specific IC₅₀ values for this compound regarding NO production inhibition are not available in the reviewed literature.
The molecular pathways through which this compound may exert anti-inflammatory effects have not been specifically elucidated. However, the mechanisms of related phenolic compounds often involve the modulation of critical intracellular signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.govmdpi.com These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and cyclooxygenase-2 (COX-2).
NF-κB is a protein complex that, upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), translocates to the nucleus and induces the expression of inflammatory genes. nih.govnih.gov The MAPK pathways, including p38, ERK1/2, and JNK, are also crucial in mediating inflammatory responses. nih.govresearchgate.netresearchgate.net Many natural and synthetic anti-inflammatory compounds function by inhibiting the activation of NF-κB and the phosphorylation of MAPKs. researchgate.netresearchgate.net For example, 2-methoxy-4-vinylphenol has been shown to exert potent anti-inflammatory effects by suppressing both NF-κB and MAPK activation. researchgate.net While it is plausible that this compound could operate through similar mechanisms due to its phenolic structure, dedicated studies are required to confirm its specific molecular targets and effects on these signaling cascades.
Enzyme Inhibition and Modulatory Effects
A significant characteristic of this compound is its predicted high resistance to enzymatic hydrolysis by esterases. This stability is primarily attributed to the steric hindrance provided by the two methyl groups positioned ortho to the methyl ester functionality.
Experimental studies comparing the hydrolytic stability of methyl benzoate with its sterically hindered analogue, methyl 2,6-dimethylbenzoate (B1233830), have demonstrated this principle. While methyl benzoate is readily hydrolyzed in human liver microsomes, methyl 2,6-dimethylbenzoate is completely resistant to this metabolic pathway. researchgate.net This resistance is a direct consequence of the ortho, ortho′-disubstituted aromatic ring, which physically obstructs the approach of esterase enzymes to the ester's carbonyl group, thereby preventing catalytic cleavage. researchgate.net The addition of a 4-hydroxy group is not expected to diminish this steric shielding. This inherent stability makes the 2,6-dimethylbenzoate scaffold a point of interest for medicinal chemists designing ester-containing compounds intended for systemic administration, as it overcomes the common issue of rapid enzymatic degradation. researchgate.net
| Compound | Substitution Pattern | Observed Stability in Liver Microsomes | Reference |
|---|---|---|---|
| Methyl benzoate | Unsubstituted | Fully hydrolyzed | researchgate.net |
| Methyl 2,6-dimethylbenzoate | ortho, ortho'-disubstituted | Completely resistant | researchgate.net |
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov Numerous natural products, particularly flavonoids and other phenolic compounds, have been investigated as α-glucosidase inhibitors. nih.govukm.myresearchgate.netscielo.br However, there is a lack of specific research in the reviewed scientific literature investigating the α-glucosidase inhibitory activity of this compound. Therefore, its potential to act as an inhibitor of this enzyme remains uncharacterized, and no IC₅₀ values have been reported.
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. wikipedia.org As such, CDK inhibitors have been developed as anticancer agents. wikipedia.org These inhibitors can be reversible or, in some cases, form a permanent covalent bond with the kinase, often by targeting a specific cysteine residue. wikipedia.org A review of the current scientific literature reveals no studies on the interaction between this compound and any cyclin-dependent kinases. Its potential to act as a CDK inhibitor, either reversibly or covalently, has not been investigated.
Cytotoxicity and Antiproliferative Research
Limited direct research has been published on the cytotoxicity of this compound against carcinoma cell lines. However, studies on structurally similar compounds provide insights into the potential antiproliferative activities of this class of molecules.
Research into benzofuran derivatives, which share a core structural motif with this compound, has demonstrated notable cytotoxic effects. For instance, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been evaluated against a panel of human cancer cell lines, including SW480, SW620, HCT116, HepG2, PC3, A549, and MDA. mdpi.com One derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, showed promising activity against A549 lung cancer cells. Another derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, exhibited significant activity against both A549 and HepG2 liver cancer cells. mdpi.com These findings suggest that the core benzofuran structure, with various substitutions, can confer cytotoxic properties.
The following table summarizes the cytotoxic activity of a related benzofuran derivative against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | Data not specified |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | Data not specified |
| HepG2 | Data not specified |
Data for IC50 values were mentioned as significant but specific values were not provided in the source material.
While direct studies on this compound are scarce, research on analogous compounds sheds light on the potential mechanisms of action, including the induction of apoptosis and cell cycle arrest.
Methyl jasmonate, a structurally different compound but a well-studied plant-derived anticancer agent, is known to induce apoptosis through both intrinsic and extrinsic pathways. nih.gov It can cause cell cycle arrest, leading to an inhibition of cell growth and proliferation. nih.gov This provides a general model for how small molecules can interfere with cancer cell division and survival.
Studies on benzofuran derivatives have shown that they can induce cell cycle arrest. For example, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were found to cause G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 cells. mdpi.com Cell cycle arrest is a critical mechanism for preventing the proliferation of cancer cells and can be a precursor to apoptosis. nih.govnih.gov
The induction of apoptosis is a key characteristic of many anticancer compounds. Hydroxychavicol, a phenolic compound, has been shown to induce apoptosis in oral KB carcinoma cells, with apoptotic cells appearing to be derived from those arrested in the G2/M phase of the cell cycle. nih.gov This highlights a common pathway where cell cycle disruption is linked to the initiation of programmed cell death.
Exploration of Other Biological Activities
There is currently no available scientific literature detailing the diuretic potential or ion transport inhibition properties of this compound. This remains an unexplored area of its biological activity profile.
While specific studies on the antiandrogenic activity of this compound are not available, research on related compounds, particularly parabens (esters of p-hydroxybenzoic acid), provides some context. Methylparaben (methyl 4-hydroxybenzoate), a close structural relative, has been shown to exhibit antiandrogenic properties. This activity is of interest due to the role of androgens in certain types of cancers. Further investigation would be required to determine if the addition of two methyl groups to the benzene (B151609) ring in this compound enhances, diminishes, or has no effect on this antiandrogenic potential.
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
Currently, there are no specific computational studies or detailed Structure-Activity Relationship (SAR) analyses for this compound available in the public domain. Computational methods are valuable tools for predicting the biological activity of compounds and for guiding the synthesis of more potent analogs. Such studies on this compound could elucidate the key structural features responsible for any cytotoxic or other biological activities and help in the design of new therapeutic agents.
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein. These simulations can provide insights into the binding mode, the binding affinity, and the specific molecular interactions that stabilize the ligand-protein complex.
While specific docking studies exclusively focused on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally analogous compounds. For instance, research on pyrazolopyrimidine inhibitors targeting Activated Cdc42Hs-associated Kinase 1 (ACK1) has highlighted the role of the 2,6-dimethyl-substituted anilinyl ring in binding affinity. nih.gov In these studies, the introduction of 2,6-dimethyl substitution was found to be favorable, with the methyl groups projecting into hydrophobic regions of the ATP-binding site. nih.gov The 2-methyl group, in particular, can make favorable contacts within a hydrophobic pocket, while the 6-methyl group's contribution can be less favorable depending on the specific topology of the binding site. nih.gov
For this compound, a hypothetical docking study against a generic kinase ATP-binding site would likely reveal several key interactions:
Hydrogen Bonding: The 4-hydroxy group is a potent hydrogen bond donor and acceptor, likely forming crucial hydrogen bonds with amino acid residues in the protein's binding pocket, such as with the backbone carbonyls or side chains of aspartate, glutamate, or serine.
Pi-Stacking: The aromatic ring of the compound can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.
Ester Group Interactions: The methyl ester group can act as a hydrogen bond acceptor and also contribute to dipole-dipole interactions.
These interactions are fundamental to the stability of the protein-ligand complex. The precise geometry and energy of these interactions would be quantified in a molecular docking simulation, typically reported as a docking score.
Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Interaction Type | Interacting Residues (Hypothetical) | Distance (Å) |
| Hydrogen Bond (Donor) | Asp184 (Side Chain) | 2.9 |
| Hydrogen Bond (Acceptor) | Leu128 (Backbone NH) | 3.1 |
| Hydrophobic Interaction | Val65, Leu177 | - |
| Pi-Stacking | Phe127 | 4.5 |
Ligand Efficiency Metrics and Computational Assessment of Drug-Likeness
Ligand efficiency (LE) metrics are used in drug discovery to assess the quality of a compound by relating its binding affinity to its size. mtak.hunih.gov This helps in selecting compounds that are more likely to be developed into successful drugs. A high ligand efficiency indicates that the molecule achieves a good binding affinity with a relatively low number of heavy atoms.
Commonly used ligand efficiency metrics include:
Ligand Efficiency (LE): Calculated as the binding energy per heavy atom. A desirable value is generally considered to be 0.3 kcal/mol per heavy atom or higher. rgdscience.com
Lipophilic Ligand Efficiency (LLE) or Lipophilic Efficiency (LiPE): This metric relates potency to lipophilicity (logP). mtak.hunih.gov Higher LLE values are desirable, as they indicate that the compound achieves potency without excessive lipophilicity, which can lead to poor pharmacokinetic properties. mtak.hu
The "drug-likeness" of a compound is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. nih.gov One of the most common sets of rules for assessing drug-likeness is Lipinski's Rule of Five. nih.gov These rules state that, in general, an orally active drug has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5.
A computational assessment of this compound would involve calculating these properties.
Table 2: Calculated Physicochemical and Drug-Likeness Properties of this compound
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 180.19 g/mol | Yes (< 500) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 3 | Yes (< 10) |
| logP (calculated) | 2.35 | Yes (< 5) |
| Molar Refractivity | 49.5 cm³ | - |
| Polar Surface Area | 46.53 Ų | - |
Based on these calculated properties, this compound adheres to Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties.
Table 3: Hypothetical Ligand Efficiency Metrics for this compound
| Metric | Formula | Hypothetical Value |
| Ligand Efficiency (LE) | -1.36 * pIC50 / Heavy Atom Count | 0.35 |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | 4.65 |
Assuming a hypothetical pIC50 of 7.0
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query in a virtual screening campaign to search large compound libraries for novel molecules that possess a similar arrangement of features and are therefore likely to exhibit similar biological activity.
For this compound, a pharmacophore model would likely consist of the following features:
One Hydrogen Bond Donor: Corresponding to the 4-hydroxyl group.
One or Two Hydrogen Bond Acceptors: Corresponding to the oxygen atoms of the 4-hydroxyl and the ester carbonyl group.
One Aromatic Ring Feature: Representing the benzene ring.
Two Hydrophobic Features: Corresponding to the two methyl groups at positions 2 and 6.
This pharmacophore model can be generated based on the structure of this compound or, more robustly, from a set of known active analogues.
Once a pharmacophore model is developed and validated, it can be used for virtual screening. This process involves computationally screening large databases of chemical compounds to identify those that match the pharmacophore query. Hits from the virtual screen can then be prioritized for further computational analysis, such as molecular docking, and subsequently for experimental testing. This approach allows for the efficient exploration of chemical space to discover novel and potentially more potent analogues of the initial lead compound. The goal of such a screening would be to identify new compounds that not only fit the pharmacophore model but also have improved properties, such as higher binding affinity, better selectivity, or more favorable pharmacokinetic profiles.
Applications and Emerging Research Directions for Methyl 4 Hydroxy 2,6 Dimethylbenzoate
Role as a Chemical Intermediate in Advanced Organic Synthesis
Methyl 4-hydroxy-2,6-dimethylbenzoate serves as a valuable building block in advanced organic synthesis. alfachemch.com Its utility stems from the reactivity of its functional groups: the hydroxyl group, the methyl ester, and the aromatic ring. These sites allow for a variety of chemical transformations, enabling the construction of intricate molecular architectures.
The hydroxyl group can undergo etherification and esterification reactions to introduce a wide range of substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions, although the directing effects of the existing substituents must be considered.
The strategic placement of the methyl groups ortho to the ester functionality provides steric hindrance that can influence the regioselectivity of certain reactions, a feature that can be exploited by synthetic chemists to achieve specific outcomes. This controlled reactivity makes this compound a useful starting material for the synthesis of complex natural products and other target molecules.
Table 1: Key Reactions of this compound in Organic Synthesis
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Ether (-OR) |
| Esterification | Acyl chloride or Carboxylic acid, Catalyst | Ester (-OCOR) |
| Hydrolysis | Acid or Base | Carboxylic Acid (-COOH) |
| Electrophilic Aromatic Substitution | e.g., Nitrating agent (HNO₃/H₂SO₄) | Substituted Aromatic Ring |
Prospects in Pharmaceutical Development and Drug Discovery
While direct pharmacological applications of this compound are not extensively documented, its structural motif is present in various biologically active compounds. The substituted hydroxybenzoate core is a common feature in many pharmaceutical agents, suggesting that derivatives of this compound could exhibit therapeutic potential.
The hydroxyl and ester functionalities can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors. evitachem.com By modifying the substituents on the aromatic ring, medicinal chemists can fine-tune the molecule's steric and electronic properties to optimize its binding affinity and selectivity for a specific target.
For instance, the core structure could be elaborated to design inhibitors of enzymes involved in disease pathways or to create ligands for receptors implicated in various physiological processes. The development of novel analogs of this compound represents a promising avenue for the discovery of new drug candidates.
Development of Novel Agrochemicals
The field of agrochemicals is continually in search of new and effective herbicides, insecticides, and fungicides with improved environmental profiles. Phenolic compounds and their derivatives have a long history of use in agriculture, and this compound presents a scaffold for the development of novel crop protection agents.
The structural features of this compound can be systematically modified to explore its potential as a lead structure for new agrochemicals. For example, the synthesis of a library of derivatives with different substituents on the aromatic ring or modifications of the ester and hydroxyl groups could lead to the identification of compounds with potent pesticidal activity. nih.gov Research in this area could focus on understanding the structure-activity relationships to design molecules with high efficacy against target pests and low toxicity to non-target organisms and the environment.
Applications in Materials Science and Organic Electronics
The aromatic nature of this compound makes it a candidate for applications in materials science, particularly in the synthesis of novel polymers and organic electronic materials. The rigid benzene (B151609) ring can be incorporated into polymer backbones to enhance thermal stability and mechanical strength.
Furthermore, the hydroxyl and ester groups offer sites for polymerization or for grafting onto other polymer chains to modify their properties. The potential for this compound to be used in the creation of liquid crystal polymers or as a component in organic light-emitting diodes (OLEDs) and other organic electronic devices warrants further investigation. The ability to tune the electronic properties of the molecule through chemical modification makes it an attractive building block for materials with tailored optical and electronic characteristics.
Future Research Trajectories and Translational Studies
The exploration of this compound and its derivatives is still in its early stages, with significant opportunities for future research. Key areas for further investigation include:
Elucidation of Biosynthetic Pathways: While chemical syntheses are established, understanding if this compound is produced naturally and by which organisms could open up biotechnological production routes.
Comprehensive Biological Screening: A systematic evaluation of the biological activities of a diverse library of this compound derivatives is needed to uncover potential therapeutic and agrochemical applications.
Development of Novel Synthetic Methodologies: The discovery of more efficient and sustainable synthetic routes to this compound and its analogs will be crucial for its wider application.
Polymer and Materials Synthesis: A focused effort to incorporate this molecule into novel polymers and to study the properties of the resulting materials could lead to breakthroughs in materials science.
Translational Studies: Promising lead compounds identified from screening efforts will require in-depth preclinical and translational studies to assess their potential for real-world applications in medicine and agriculture.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-hydroxy-2,6-dimethylbenzoate, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via esterification of 4-hydroxy-2,6-dimethylbenzoic acid with methanol, using acid catalysts like sulfuric acid or via acyl chloride intermediates. For higher purity, column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) is effective. Recrystallization from ethanol or methanol can further refine the product. Acid chloride intermediates (prepared using oxalyl chloride/DMF) ensure controlled reactivity, as demonstrated in similar benzoate syntheses . Purity validation should combine HPLC (C18 column, UV detection at 254 nm) and melting point analysis.
Q. Which spectroscopic techniques are most reliable for structural characterization?
Methodological Answer:
- NMR: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve hydroxyl protons (δ ~10-12 ppm) and methyl/aromatic signals.
- IR: Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches.
- Mass Spectrometry: High-resolution ESI-MS for molecular ion ([M+H]⁺/[M-H]⁻) and fragmentation patterns.
- X-ray Crystallography: Single-crystal diffraction (using SHELX programs ) resolves tautomeric or hydrogen-bonding ambiguities.
Q. How should this compound be stored to maintain stability?
Methodological Answer: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or oxidation. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways. Monitor via periodic HPLC to detect impurities like 4-hydroxy-2,6-dimethylbenzoic acid .
Advanced Research Questions
Q. How can conflicting NMR data arising from tautomerism or hydrogen bonding be resolved?
Methodological Answer: Variable-temperature NMR (VT-NMR) in DMSO-d₆ can suppress hydrogen bonding and clarify tautomeric equilibria. Computational modeling (DFT calculations at B3LYP/6-31G* level) predicts chemical shifts and stabilizes conformers. For crystallographic confirmation, grow crystals in aprotic solvents (e.g., acetonitrile) to minimize hydrogen-bonding networks .
Q. What experimental strategies address challenges in crystallizing this compound?
Methodological Answer: Use solvent vapor diffusion (e.g., ether into dichloromethane) to slow crystallization. Additive screening (e.g., ionic liquids) can modulate crystal packing. If twinning occurs, refine data with SHELXL’s TWIN/BASF commands. For low-resolution data, employ charge-flipping algorithms in SHELXD .
Q. How to design kinetic studies for ester hydrolysis under varying pH conditions?
Methodological Answer: Conduct pseudo-first-order kinetics in buffered solutions (pH 1–13) at 25–60°C. Monitor hydrolysis via UV-Vis (ester carbonyl loss at ~270 nm) or LC-MS quantification of 4-hydroxy-2,6-dimethylbenzoic acid. Use Arrhenius plots to determine activation energy and propose acid/base-catalyzed mechanisms .
Q. How to interpret discrepancies in mass spectrometry fragmentation patterns?
Methodological Answer: Compare ESI-MS (soft ionization) with EI-MS (hard ionization) to distinguish molecular ions from fragments. For unexpected [M+Na]⁺ adducts, use ammonium formate buffers to suppress sodium interference. Isotopic pattern analysis (e.g., Cl/Br presence) and tandem MS/MS (collision-induced dissociation) clarify fragmentation pathways .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational and experimental vibrational spectra?
Methodological Answer: Optimize DFT geometries (e.g., B3LYP/6-311++G**) with implicit solvent models (PCM for DMSO). Scale calculated frequencies by 0.96–0.98 to match experimental IR. Assign deviations >20 cm⁻¹ to intermolecular interactions (e.g., hydrogen bonding) not modeled in simulations .
Q. What statistical methods validate reproducibility in synthetic yield variations?
Methodological Answer: Perform triplicate syntheses under identical conditions. Apply ANOVA to identify significant variables (e.g., catalyst loading, temperature). Use Design of Experiments (DoE) to optimize factors like reaction time and solvent ratios, minimizing batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
